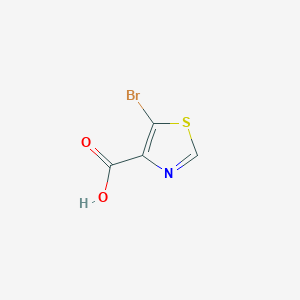
5-Bromothiazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of 5-bromothiazole-4-carboxylic acid involves the halogen-metal exchange reaction, starting from 2-bromothiazole or 5-bromothiazole. These bromothiazoles are converted into thiazolyllithium compounds, which are then transformed into thiazole carboxylic acids. This method offers a convenient route to synthesize thiazole carboxylic acids, which were previously difficult to access (Beyerman, Berben, & Bontekoe, 2010). Another improved synthesis method involves the solvent-free reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by diazotization and saponification, demonstrating the versatility in synthetic approaches for this compound (Zhou Zhuo-qiang, 2009).
Molecular Structure Analysis
Molecular structure analysis through experimental and theoretical methods, such as Density Functional Theory (DFT), provides insights into the electronic structure, spectral features, and hydrogen bonding of thiazole derivatives. Studies on similar compounds, such as 4-methylthiadiazole-5-carboxylic acid, utilize DFT to investigate molecular conformations, vibrational modes, and interactions with solvents, contributing to the understanding of the structural and electronic properties of thiazole carboxylic acids (Singh et al., 2019).
Chemical Reactions and Properties
Thiazole carboxylic acids participate in various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and multi-component reactions. These reactions enable the synthesis of diverse derivatives and functionalized compounds. For instance, the synthesis of oligomeric bithiazole carboxylic acids demonstrates the ability of thiazole carboxylic acids to form complex structures with potential applications in materials science (Cao & Curtis, 2005).
Physical Properties Analysis
The physical properties of 5-bromothiazole-4-carboxylic acid and its derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in various fields. The crystal structures, in particular, provide valuable information on the molecular arrangements and potential intermolecular interactions, which are essential for understanding the compound's behavior in solid-state applications (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the functional groups present in the thiazole carboxylic acid molecule. Studies on the synthesis and reactivity of thiazole derivatives provide insights into the chemical behavior of 5-bromothiazole-4-carboxylic acid. These properties are critical for designing new compounds with desired biological or material properties (Delgado et al., 2006).
科学的研究の応用
-
Pharmaceuticals
- Thiazole is a versatile moiety contributing to the development of various drugs and biologically active agents . For example, the antifungal medication abafungin is used topically to suppress skin infections caused by various fungi .
- Thiazole analogs have been synthesized via the amidation of commercially available pyrazole carboxylic acid, in the presence of the appropriate amine. These analogs have been found to be effective against chloroquine-resistant plasmodium parasites .
-
Organic Synthesis
-
Fluorescent Dyes
-
Cross-Coupling Reactions
- A synthesis strategy for the bromination of the thiazole core has been developed, which allows the implementation of various cross-coupling reactions on thiazoles . The resulting conjugated cross-coupling products are highly fluorescent and have been investigated in terms of their spectroscopic properties .
-
Xanthine Oxidase Inhibitors
- Thiazole-5-carboxylic acid derivatives have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines . The functional aberrations of xanthine oxidase can lead to many diseases like gout and oxidative damage to the tissue . Consequently, xanthine oxidase is an intensified target, inhibition of which may result in broad-spectrum chemotherapeutic for gout, cancer, inflammation, and oxidative damage .
-
Biochemical Pathways
Safety And Hazards
特性
IUPAC Name |
5-bromo-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQIQWMHMYDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612119 | |
| Record name | 5-Bromo-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiazole-4-carboxylic acid | |
CAS RN |
103878-58-6 | |
| Record name | 5-Bromo-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)



![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)




